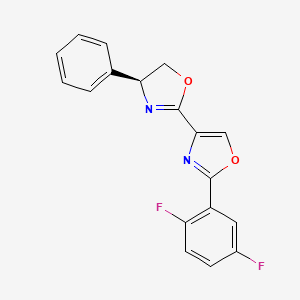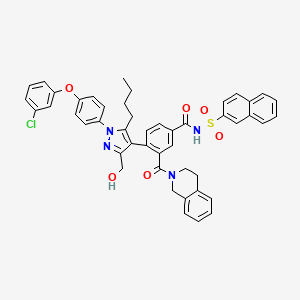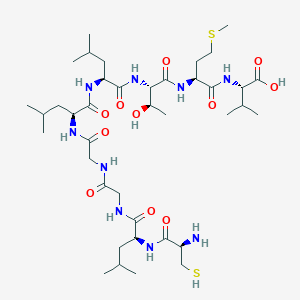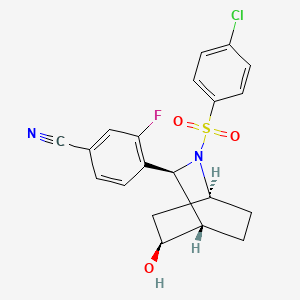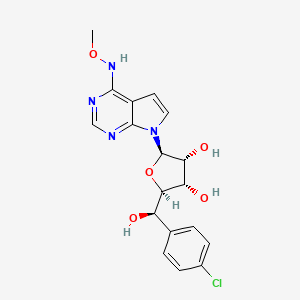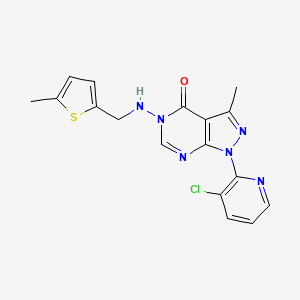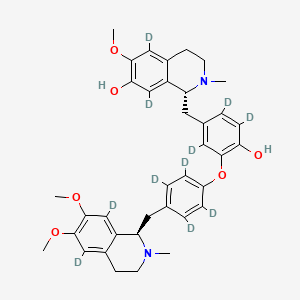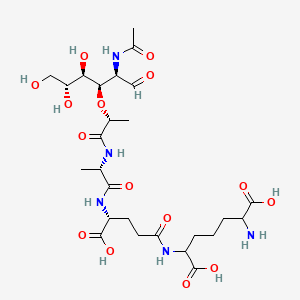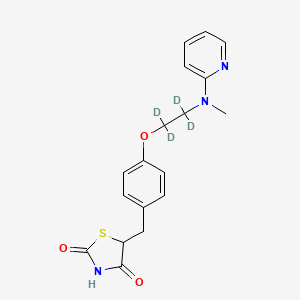
Rosiglitazone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosiglitazone-d4 is a deuterated form of rosiglitazone, a thiazolidinedione class drug primarily used to treat type 2 diabetes mellitus. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies, as it helps in tracing the metabolic pathways of the drug without altering its pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rosiglitazone-d4 involves a multi-step process starting from commercially available starting materials. The key steps include cyclization, alkylation, etherification, condensation, and reduction. The starting materials typically include 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione .
Cyclization: This step involves the formation of a cyclic intermediate.
Alkylation: Introduction of an alkyl group to the intermediate.
Etherification: Formation of an ether bond.
Condensation: Combining two molecules with the loss of a small molecule, usually water.
Reduction: Reducing the intermediate to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to maximize yield and minimize costs. This often involves using water as a green solvent and avoiding column chromatography in the final steps to simplify the purification process .
化学反応の分析
Types of Reactions
Rosiglitazone-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Replacement of one atom or group of atoms with another.
Condensation: Combination of two molecules with the loss of a small molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Often involves halogenating agents like chlorine or bromine.
Condensation: Typically involves acidic or basic catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of alcohols or amines .
科学的研究の応用
Rosiglitazone-d4 is extensively used in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. Its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of rosiglitazone.
Biological Studies: Helps in understanding the drug’s interaction with biological systems.
Medical Research: Investigates the drug’s efficacy and safety in treating type 2 diabetes and other conditions.
Industrial Applications: Used in the development of new formulations and drug delivery systems
作用機序
Rosiglitazone-d4, like its non-deuterated counterpart, acts as a selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is primarily found in adipose tissue, liver, and muscle. Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity and lowering blood glucose levels .
類似化合物との比較
Similar Compounds
Pioglitazone: Another thiazolidinedione used to treat type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Ciglitazone: An early thiazolidinedione with similar properties but less efficacy.
Uniqueness
Rosiglitazone-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for precise tracking without altering the drug’s pharmacological properties. This makes it particularly valuable in research settings where understanding the drug’s metabolic pathways is crucial .
特性
分子式 |
C18H19N3O3S |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
5-[[4-[1,1,2,2-tetradeuterio-2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i10D2,11D2 |
InChIキー |
YASAKCUCGLMORW-MKQHWYKPSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=CC=CC=N3 |
正規SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)

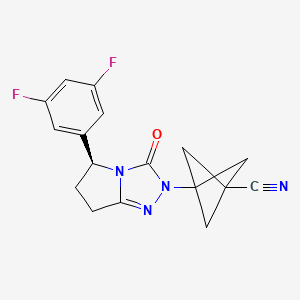
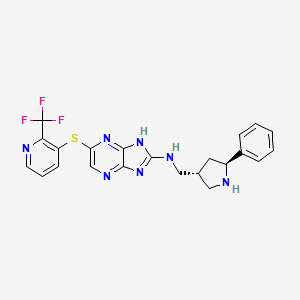
![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
